N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a nitrophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide typically involves multiple steps. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine to form N,N-diethyl-4-nitrobenzenesulfonamide. This intermediate is then reacted with 3-amino-1,2,4-triazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
N-butylbenzenesulfonamide: Similar sulfonamide structure but with different substituents.
4-nitrophenylsulfonyltryptophan: Contains a nitrophenyl group and a sulfonamide group but with a different core structure.
Uniqueness
N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is unique due to its combination of a triazole ring, nitrophenyl group, and sulfonamide group.
Properties
IUPAC Name |
N,N-diethyl-3-[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S2/c1-3-21(4-2)29(26,27)16-7-5-6-13(12-16)17-19-20-18(28)22(17)14-8-10-15(11-9-14)23(24)25/h5-12H,3-4H2,1-2H3,(H,20,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJCEMDTXLKLPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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